N-butyl-8-methoxyquinoline-5-sulfonamide N-butyl-8-methoxyquinoline-5-sulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC10555107
InChI: InChI=1S/C14H18N2O3S/c1-3-4-10-16-20(17,18)13-8-7-12(19-2)14-11(13)6-5-9-15-14/h5-9,16H,3-4,10H2,1-2H3
SMILES: CCCCNS(=O)(=O)C1=C2C=CC=NC2=C(C=C1)OC
Molecular Formula: C14H18N2O3S
Molecular Weight: 294.37 g/mol

N-butyl-8-methoxyquinoline-5-sulfonamide

CAS No.:

Cat. No.: VC10555107

Molecular Formula: C14H18N2O3S

Molecular Weight: 294.37 g/mol

* For research use only. Not for human or veterinary use.

N-butyl-8-methoxyquinoline-5-sulfonamide -

Specification

Molecular Formula C14H18N2O3S
Molecular Weight 294.37 g/mol
IUPAC Name N-butyl-8-methoxyquinoline-5-sulfonamide
Standard InChI InChI=1S/C14H18N2O3S/c1-3-4-10-16-20(17,18)13-8-7-12(19-2)14-11(13)6-5-9-15-14/h5-9,16H,3-4,10H2,1-2H3
Standard InChI Key HTLGDQYGZISUMN-UHFFFAOYSA-N
SMILES CCCCNS(=O)(=O)C1=C2C=CC=NC2=C(C=C1)OC
Canonical SMILES CCCCNS(=O)(=O)C1=C2C=CC=NC2=C(C=C1)OC

Introduction

Chemical Structure and Synthetic Pathways

N-Butyl-8-methoxyquinoline-5-sulfonamide belongs to the 8-methoxyquinoline-5-sulfonamide family, distinguished by its substitution pattern. The quinoline core is functionalized with a methoxy group at position 8, which replaces the hydroxyl group found in biologically active 8-hydroxyquinoline (8-HQ) derivatives. The sulfonamide moiety at position 5 is further modified with a butyl chain, enhancing the compound’s lipophilicity and potential membrane permeability .

Synthesis of 8-Methoxyquinoline-5-Sulfonamide Derivatives

The synthesis of N-butyl-8-methoxyquinoline-5-sulfonamide follows a multi-step protocol derived from methodologies applied to analogous compounds :

  • Sulfonation of 8-Methoxyquinoline: 8-Methoxyquinoline undergoes sulfonation using chlorosulfonic acid to yield 8-methoxyquinoline-5-sulfonyl chloride.

  • Amination with Butylamine: The sulfonyl chloride intermediate reacts with n-butylamine in anhydrous acetonitrile, facilitated by triethylamine as a base, to form the target sulfonamide.

This method, adapted from studies on structurally similar derivatives, typically achieves moderate to high yields (60–85%) . Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HR-MS) are employed to confirm structural integrity, with characteristic signals for the butyl chain (δH ≈ 0.8–1.5 ppm) and methoxy group (δH ≈ 3.9 ppm) .

Biological Activities and Mechanisms of Action

Mechanistic Insights

Quinoline sulfonamides exert anticancer effects through multiple pathways:

  • Cell Cycle Regulation: Upregulation of p53 and p21 proteins, leading to G1/S phase arrest .

  • Apoptosis Induction: Modulation of BCL-2/BAX ratios, promoting mitochondrial apoptosis .

  • Histone Modification: Reduced H3 expression, altering chromatin dynamics and gene transcription .

Antimicrobial Activity

N-Butyl-8-methoxyquinoline-5-sulfonamide’s structural analogs exhibit broad-spectrum antimicrobial properties. For instance, 8-hydroxyquinoline-5-sulfonamides like PH151 and PH153 showed potent antifungal activity against Candida albicans and dermatophytes, with MIC values as low as 0.5 µg/mL . These compounds disrupt fungal cell wall integrity and inhibit morphogenesis, critical for pathogenicity . Although methoxy substitution typically diminishes antifungal efficacy, the butyl group’s lipophilicity may improve tissue penetration, making N-butyl-8-methoxyquinoline-5-sulfonamide a candidate for topical formulations .

Structure-Activity Relationships (SAR)

The biological profile of quinoline sulfonamides is highly dependent on substitution patterns:

Structural FeatureImpact on ActivityExample Compound
8-Hydroxy GroupEnhances metal chelation and enzymatic inhibition; critical for high activity8-HQ-5-sulfonamide 3c
8-Methoxy GroupReduces cytotoxicity and antimicrobial potency but improves metabolic stability8-MeO-QS 6d
Butyl Sulfonamide ChainIncreases lipophilicity and membrane permeability; may restore lost activityN-Butyl-8-MeO-QS (this compound)

Pharmacological Applications and Future Directions

Challenges and Opportunities

  • Optimization: Hybridizing the butyl-methoxy scaffold with triazole or acetylene moieties to balance activity and solubility .

  • Formulation Development: Nanoemulsions or liposomal carriers to improve bioavailability, as demonstrated for PH151 .

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